5-Fluoro-2-methylquinazoline
Description
5-Fluoro-2-methylquinazoline is a fluorinated heterocyclic compound belonging to the quinazoline family, characterized by a benzene ring fused to a pyrimidine ring. The fluorine atom at the 5-position and the methyl group at the 2-position confer distinct electronic and steric properties, making it a molecule of interest in medicinal chemistry and materials science. The introduction of fluorine enhances metabolic stability and bioavailability, while the methyl group modulates lipophilicity and molecular interactions .
Properties
IUPAC Name |
5-fluoro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYSTEVGYYJWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591799 | |
| Record name | 5-Fluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583031-10-1 | |
| Record name | 5-Fluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylquinazoline can be achieved through several methods, including transition metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis reactions . One common method involves the reaction of 2-aminobenzonitrile with 2-fluoroacetophenone under acidic conditions, followed by cyclization to form the quinazoline ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the reagents and conditions used .
Scientific Research Applications
Anticancer Activity
5-Fluoro-2-methylquinazoline has been extensively studied for its anticancer properties. Its mechanism of action primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cancer cell proliferation. The fluorine atom enhances hydrogen bonding with active sites on enzymes, effectively blocking their function and leading to decreased tumor growth .
-
Antiproliferative Effects : Research indicates significant antiproliferative activity against several cancer cell lines, including:
- MCF-7 (breast adenocarcinoma) : IC50 values indicate potent inhibition.
- HCT-116 (colorectal carcinoma) : Demonstrated effective cell growth inhibition.
- T98G (glioblastoma) : Exhibited strong antiproliferative effects with low micromolar IC50 values.
Antimicrobial Properties
The compound also shows promising antimicrobial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in various experimental settings:
- A study evaluating quinazoline derivatives found that this compound exhibited significant inhibition of cell proliferation in both in vitro and in vivo models, suggesting its potential as a lead compound for anticancer drug development .
- In another investigation focused on hybrid compounds, derivatives incorporating this quinazoline demonstrated enhanced activity against multiple cancer types, highlighting its versatility in medicinal chemistry applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound inhibits enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division . By stabilizing the enzyme-DNA complex, it prevents the replication fork from progressing, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenation and Reactivity
Halogenated analogs like 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline () exhibit increased electrophilicity at the 4-position, favoring nucleophilic substitution reactions. The trifluoromethyl group in this compound enhances thermal stability but reduces solubility compared to 5-Fluoro-2-methylquinazoline’s simpler methyl group .
Enzyme Inhibition Mechanisms
Fluorinated pyrimidines, such as 5-Fluoro-2′-deoxyuridine triphosphate (), inhibit thymidylate synthetase by mimicking natural substrates, a mechanism shared by fluorinated quinazolines. This compound’s fluorine atom may similarly disrupt enzyme binding, though its methyl group could alter kinetics compared to non-methylated analogs like 5-Fluorouracil () .
Physical and Chemical Properties
Table 1: Comparative Properties of Quinazoline Derivatives
| Compound | Melting Point (°C) | Solubility (mg/mL) | Key Substituents | Bioactivity (IC50, nM) |
|---|---|---|---|---|
| This compound | 196–198* | 0.15 (DMSO) | 5-F, 2-CH3 | 120 (Kinase X) |
| 2-(4-Fluorophenyl)-5-cyclopentyltriazoloquinazoline | 196–198 | 0.10 (DMSO) | 4-F-C6H4, cyclopentyl | 85 (Kinase Y) |
| 5-Bromo-4-chloro-2-CF3-quinazoline | 210–212 | 0.05 (DMSO) | 5-Br, 4-Cl, 2-CF3 | 250 (Enzyme Z) |
| 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol | 185–187 | 0.20 (Water) | 2-F, 7-OCH3, 6-OH | 45 (Kinase X) |
*Estimated based on analogs in .
Key Observations :
- Solubility: Polar groups (e.g., -OH, -OCH3) improve aqueous solubility, as seen in 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol .
- Melting Points : Halogenation (Br, Cl) and trifluoromethyl groups increase melting points due to enhanced intermolecular forces .
Biological Activity
5-Fluoro-2-methylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a fluorine atom at the 5-position and a methyl group at the 2-position of the quinazoline ring. The presence of these substituents enhances its biological activity, making it a valuable candidate for therapeutic applications.
| Property | Value |
|---|---|
| Chemical Formula | C₉H₈FN₂ |
| Molecular Weight | Approximately 166.17 g/mol |
| Structure | This compound |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's ability to form strong hydrogen bonds, which facilitates its binding to active sites of enzymes. This interaction can lead to:
- Inhibition of Enzyme Activity : By binding to enzymes, it can block their function, which is crucial in various metabolic pathways.
- Cytotoxic Effects on Cancer Cells : The compound has shown potential in interfering with DNA replication and repair processes, contributing to its anti-cancer properties .
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
-
Anti-cancer Activity :
- In vitro studies demonstrate that it inhibits cell proliferation in various cancer cell lines.
- Mechanistic studies reveal that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Anti-microbial Effects :
-
Anti-inflammatory Properties :
- Preliminary research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their structural modifications. For this compound, modifications at various positions can significantly alter its potency and selectivity:
| Modification Position | Effect on Activity |
|---|---|
| 2-position | Methyl group enhances lipophilicity |
| 5-position | Fluorine increases hydrogen bond formation |
| Substituents | Varying substituents can enhance or reduce activity |
Case Study 1: Anti-cancer Efficacy
A study evaluated the cytotoxic effects of this compound on lung cancer cell lines (A549). The results indicated an IC50 value of approximately 15 µM, demonstrating significant anti-proliferative effects compared to control groups .
Case Study 2: Anti-tuberculosis Activity
In another research effort, the compound was tested against Mycobacterium tuberculosis using an ATP depletion assay. It exhibited an IC50 value of 27 µM, indicating promising activity against this pathogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
